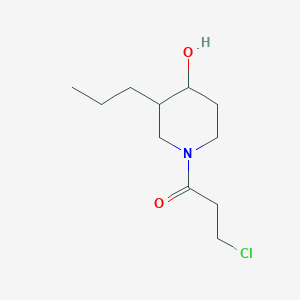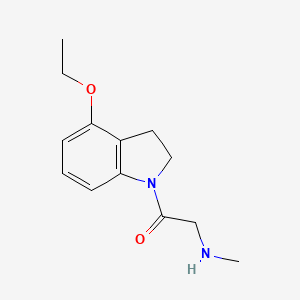
1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one
描述
1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound has garnered attention due to its potential therapeutic and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Indole Formation: The starting material, indole, is synthesized through the Fischer indole synthesis or the Biltz synthesis.
Ethoxylation: The indole undergoes ethoxylation to introduce the ethoxy group at the 4-position.
Formation of Indolin-1-yl Group: The indole is then converted to the indolin-1-yl group through reduction.
Methylaminoethanone Addition: Finally, the methylaminoethanone group is introduced to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve cost-effective production.
化学反应分析
Types of Reactions: 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amines.
Substitution: Substitution reactions can replace the ethoxy or methylamino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and sulfonates under various conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with different functional groups replacing the original ones.
科学研究应用
1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.
Industry: It is used in the development of new materials and environmental applications.
作用机制
The mechanism by which 1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
相似化合物的比较
1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one is compared with other similar compounds, such as:
2-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
1-(4-Methoxyindolin-1-yl)-2-(methylamino)ethan-1-one
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
属性
IUPAC Name |
1-(4-ethoxy-2,3-dihydroindol-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9-14-2/h4-6,14H,3,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBMVHKVOITNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


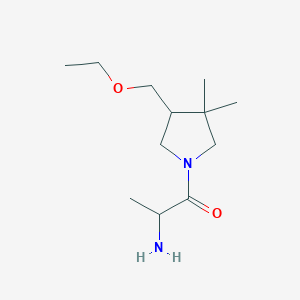
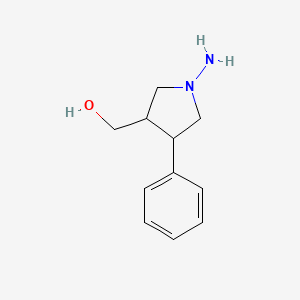
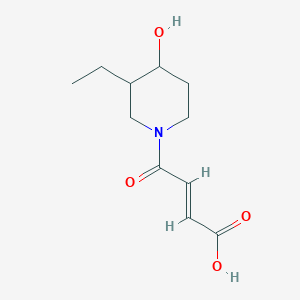
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)
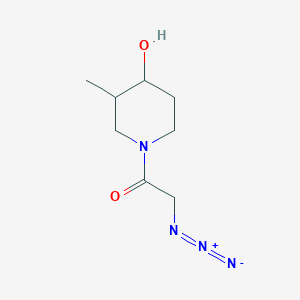
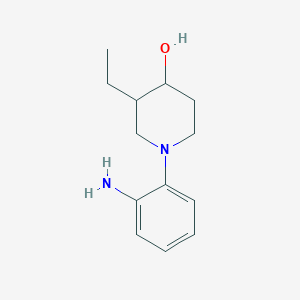
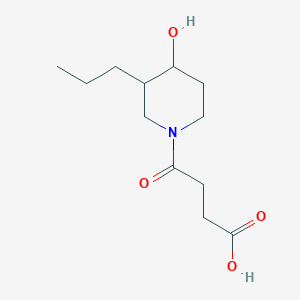
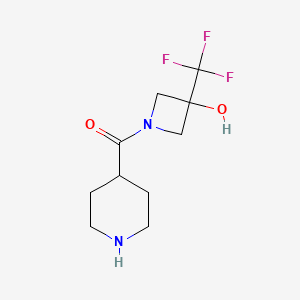
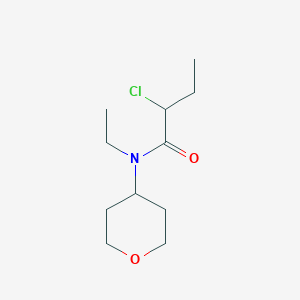
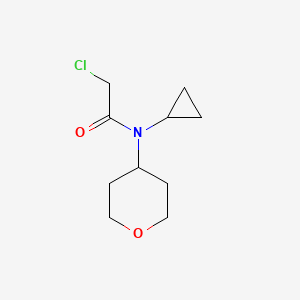
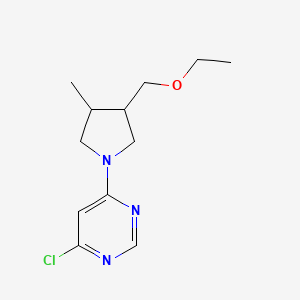
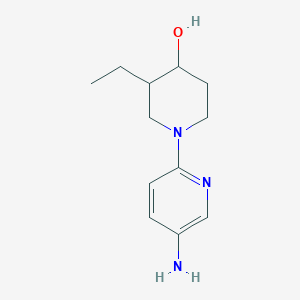
![3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1491098.png)
